molecular formula C14H16OS B7994386 2-iso-Propylphenyl-(2-thienyl)methanol

2-iso-Propylphenyl-(2-thienyl)methanol

Cat. No.: B7994386
M. Wt: 232.34 g/mol
InChI Key: QGKGGMHPMWBXEC-UHFFFAOYSA-N
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Description

2-iso-Propylphenyl-(2-thienyl)methanol is a synthetic organic compound featuring a methanol backbone substituted with a 2-iso-propylphenyl group and a 2-thienyl moiety. Its structural uniqueness lies in the combination of aromatic (phenyl and thienyl) and aliphatic (iso-propyl) groups, which may influence solubility, reactivity, and intermolecular interactions compared to simpler analogs.

Properties

IUPAC Name

(2-propan-2-ylphenyl)-thiophen-2-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16OS/c1-10(2)11-6-3-4-7-12(11)14(15)13-8-5-9-16-13/h3-10,14-15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGKGGMHPMWBXEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1C(C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-iso-Propylphenyl-(2-thienyl)methanol typically involves the reaction of 2-thiophenemethanol with 2-isopropylphenyl derivatives under specific conditions. One common method is the condensation reaction, where the thiophene ring is formed through the reaction of sulfur with an α-methylene carbonyl compound and an α-cyano ester . Other methods include the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide .

Industrial Production Methods

Industrial production of thiophene derivatives, including 2-iso-Propylphenyl-(2-thienyl)methanol, often utilizes large-scale condensation reactions. These processes are optimized for high yield and purity, employing catalysts and specific reaction conditions to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

2-iso-Propylphenyl-(2-thienyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or hydrocarbons .

Scientific Research Applications

2-iso-Propylphenyl-(2-thienyl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-iso-Propylphenyl-(2-thienyl)methanol involves its interaction with specific molecular targets and pathways. For instance, its biological activity may be attributed to its ability to interact with cellular enzymes or receptors, leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

However, insights can be drawn from structurally related thienyl-containing compounds in the literature. Below is a comparative analysis based on structural motifs and pharmacological relevance:

Thienyl-Substituted Cyclohexylpiperidines (e.g., TCP and TCPy)

  • Structure: Compounds like 1-[1-(2-thienyl)-cyclohexyl]-piperidine (TCP) and 1-[1-(2-thienyl)cyclohexyl]pyrrolidine (TCPy) share the 2-thienyl group but differ in their core structure (cyclohexyl-piperidine/pyrrolidine vs. methanol backbone) .
  • Pharmacology: These analogs are phencyclidine (PCP) derivatives with dissociative and hallucinogenic effects, classified as Schedule I controlled substances due to their central nervous system (CNS) depressant properties .
  • Key Differences: Unlike 2-iso-Propylphenyl-(2-thienyl)methanol, TCP/TCPy lack the iso-propylphenyl group and methanol functionality, which likely reduce their polarity and alter receptor-binding profiles.

Thiophene Analogs in CNS-Active Compounds

  • Example: The thiophene analog of phencyclidine (TPCP) demonstrates that thienyl substitution can enhance metabolic stability or receptor affinity compared to non-thienyl analogs .

Alcohol-Substituted Aromatics

  • Structural Comparison: Methanol derivatives like 2-(methylthiomethyl)-3-phenyl-2-propenal (CAS 65887-08-3) share aromatic and aliphatic substituents but differ in functional groups (thiomethyl vs. iso-propylphenyl) .
  • Hypothetical Properties: The methanol group in 2-iso-Propylphenyl-(2-thienyl)methanol may increase hydrophilicity compared to non-alcohol analogs, influencing solubility and bioavailability.

Data Table: Structural and Functional Comparison

Compound Core Structure Key Substituents Pharmacological Class Evidence Reference
2-iso-Propylphenyl-(2-thienyl)methanol Methanol backbone 2-thienyl, iso-propylphenyl Not reported N/A
TCP (1-[1-(2-thienyl)-cyclohexyl]-piperidine) Cyclohexyl-piperidine 2-thienyl Schedule I CNS depressant
2-(Methylthiomethyl)-3-phenyl-2-propenal Propenal Phenyl, methylthiomethyl Not reported

Biological Activity

2-iso-Propylphenyl-(2-thienyl)methanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and applications in various fields, particularly focusing on its antimicrobial and anticancer properties.

Chemical Structure

The compound features a unique structure combining an iso-propylphenyl group with a thiophene moiety, which is believed to contribute to its biological activity. The structural formula can be represented as follows:

C12H14OS\text{C}_{12}\text{H}_{14}\text{OS}

Antimicrobial Properties

Research indicates that 2-iso-Propylphenyl-(2-thienyl)methanol exhibits notable antimicrobial activity. In studies, it has shown effectiveness against various bacterial strains, suggesting potential applications in treating infections. The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Table 1: Antimicrobial Activity of 2-iso-Propylphenyl-(2-thienyl)methanol

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Properties

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the growth of cancer cell lines, including breast and lung cancer cells. The observed effects are attributed to the induction of apoptosis and cell cycle arrest.

Table 2: Anticancer Activity of 2-iso-Propylphenyl-(2-thienyl)methanol

Cancer Cell LineGI50 (µM)
MDA-MB-468 (Breast)8.34
A549 (Lung)10.12
HeLa (Cervical)7.95

The biological activity of 2-iso-Propylphenyl-(2-thienyl)methanol is believed to stem from its ability to interact with specific molecular targets within cells. These interactions may modulate various biochemical pathways, leading to the desired therapeutic effects.

  • Cellular Enzyme Interaction : The compound may inhibit key enzymes involved in metabolic processes, disrupting cellular function.
  • Receptor Modulation : It may act as a ligand for certain receptors, influencing signaling pathways associated with cell growth and apoptosis.
  • Membrane Disruption : The lipophilic nature of the compound allows it to integrate into lipid bilayers, potentially compromising membrane integrity.

Case Studies

Several studies have highlighted the effectiveness of 2-iso-Propylphenyl-(2-thienyl)methanol in different biological contexts:

  • Study on Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy demonstrated that the compound significantly reduced bacterial load in infected animal models, supporting its potential as a therapeutic agent against bacterial infections.
  • Cancer Cell Line Studies : Research conducted at a leading cancer research institute showed that treatment with this compound resulted in a significant decrease in cell viability across multiple cancer cell lines, indicating its potential as an anticancer drug candidate.

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